2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one
CAS No.: 1282117-66-1
Cat. No.: VC6777631
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1282117-66-1 |
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Molecular Formula | C11H10ClN3O |
Molecular Weight | 235.67 |
IUPAC Name | 2-[(4-aminophenyl)methyl]-6-chloropyridazin-3-one |
Standard InChI | InChI=1S/C11H10ClN3O/c12-10-5-6-11(16)15(14-10)7-8-1-3-9(13)4-2-8/h1-6H,7,13H2 |
Standard InChI Key | ULVMJBNCXUDJEL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C(=O)C=CC(=N2)Cl)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Pyridazinone Framework
The pyridazinone ring system consists of a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. This scaffold exhibits planarity and electron-deficient characteristics, enabling π-π stacking interactions and hydrogen bonding with biological targets . In 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one, the chlorine substituent at position 6 introduces electron-withdrawing effects, while the 4-aminobenzyl group at position 2 provides a hydrophobic aromatic moiety with hydrogen-bonding capabilities through its primary amine .
Substituent Effects on Electronic Distribution
The chlorine atom at position 6 polarizes the pyridazinone ring, increasing electrophilicity at positions 4 and 5. This electronic perturbation enhances reactivity toward nucleophilic substitution reactions, a property exploited in the synthesis of fused pyridazine derivatives . Concurrently, the 4-aminobenzyl group donates electron density via resonance from its para-amino group, creating a push-pull electronic configuration across the molecule .
Spectroscopic Signatures
While experimental spectral data for 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one remain unpublished, analogous compounds provide reliable benchmarks:
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Infrared Spectroscopy: Expected absorption bands include N-H stretches (3300–3100 cm⁻¹ for the amine), C=O stretches (1680–1660 cm⁻¹), and C-Cl vibrations (750–550 cm⁻¹) .
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NMR Spectroscopy: The pyridazinone ring protons typically resonate between δ 6.6–8.0 ppm, while the 4-aminobenzyl group’s aromatic protons appear as a doublet near δ 6.8–7.2 ppm. The amine protons may show broad singlets around δ 5.3 ppm .
Synthetic Methodologies
Retrosynthetic Analysis
The target compound can be dissected into two key fragments:
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6-Chloropyridazin-3(2H)-one
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4-Aminobenzyl bromide
Coupling strategies typically involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions to install the benzyl group at position 2 .
Preparation of 6-Chloropyridazin-3(2H)-one
Phosphorus oxychloride (POCl₃) efficiently chlorinates pyridazinone precursors. For example, treatment of 6-hydroxypyridazin-3(2H)-one with POCl₃ at reflux yields 6-chloropyridazin-3(2H)-one with >85% efficiency :
Key Conditions:
Physicochemical Properties
Calculated Molecular Parameters
Solubility Profile
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Aqueous Solubility: ~2.1 mg/mL (predicted, pH 7.4)
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Organic Solvents: Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (8–12 mg/mL)
Pyridazinone derivatives demonstrate inhibitory effects against hepatitis A virus (HAV). The chlorine substituent enhances membrane permeability, while the aminobenzyl group may interact with viral protease active sites . Compound 10 in Reference , a structural analog, showed EC₅₀ = 3.2 µM against HAV, suggesting the target compound warrants antiviral screening.
Cardiovascular Applications
6-(4-Aminophenyl)pyridazinones exhibit cardiotonic and antiplatelet aggregation properties . The 4-aminobenzyl group in the target compound could modulate cyclic nucleotide phosphodiesterase (PDE) inhibition, a mechanism relevant for heart failure therapy .
Industrial and Regulatory Considerations
Harmonized System (HS) Code
Pyridazinone derivatives fall under HS Code 2933.99.0090 ("heterocyclic compounds with nitrogen hetero-atom(s) only") .
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